3-Phenyl-2,3-dihydroisoquinoline-1,4-dione
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Overview
Description
3-Phenyl-2,3-dihydroisoquinoline-1,4-dione is a heterocyclic compound that belongs to the isoquinoline family. It is characterized by a phenyl group attached to the 3-position of the dihydroisoquinoline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,3-dihydroisoquinoline-1,4-dione can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where an N-acylated β-phenylethylamine undergoes cyclization in the presence of a Lewis acid such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline ring . Another method includes the use of multicomponent reactions, which improve atom economy and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,3-dihydroisoquinoline-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
3-Phenyl-2,3-dihydroisoquinoline-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Phenyl-2,3-dihydroisoquinoline-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,4-dihydroisoquinoline: Similar in structure but lacks the 1,4-dione functionality.
2,3-Dihydro-1,4-isoquinolinedione: Similar core structure but without the phenyl group at the 3-position.
Uniqueness
3-Phenyl-2,3-dihydroisoquinoline-1,4-dione is unique due to the presence of both the phenyl group and the 1,4-dione functionality, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
5114-55-6 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-phenyl-2,3-dihydroisoquinoline-1,4-dione |
InChI |
InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)15(18)16-13(14)10-6-2-1-3-7-10/h1-9,13H,(H,16,18) |
InChI Key |
SFTNFPMEUIKAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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